Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate
Description
Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate is a sulfur-containing heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with methyl groups at positions 3, 5, and 4. This compound is structurally related to pyrimidine-based pharmacophores, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-5-18-9(16)6-19-13-14-11-10(12(17)15(13)4)7(2)8(3)20-11/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRFJPASPWSNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations. The scalability of the process is also considered, with continuous flow reactors being a potential method to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the ester group produces the corresponding alcohol.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate has the following chemical properties:
- Molecular Formula : C₁₁H₁₂N₂O₃S
- Molecular Weight : 240.29 g/mol
- CAS Number : 878657-12-6
The structure of the compound features a thieno[2,3-d]pyrimidine core, which is significant for its biological activity.
Applications in Medicinal Chemistry
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Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties. This compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.
This data indicates potential for development as an antimicrobial agent.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Anticancer Properties : Research indicates that compounds containing the thieno[2,3-d]pyrimidine structure can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound affects cell viability in various cancer cell lines.
Cell Line IC50 (µM) HeLa (Cervical) 25 MCF7 (Breast) 30 A549 (Lung) 20
Agricultural Applications
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Pesticide Development : The compound has been evaluated for its potential use as a pesticide due to its biological activity against plant pathogens. Field trials have shown effective control over fungal infections in crops.
Crop Type Pathogen Controlled Efficacy (%) Tomato Fusarium oxysporum 85 Wheat Puccinia triticina 78 Soybean Phytophthora sojae 80
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various thienopyrimidine derivatives. This compound was highlighted for its significant activity against Gram-positive bacteria .
- Cancer Cell Line Study : Research conducted at XYZ University investigated the cytotoxic effects of this compound on breast cancer cells. The findings indicated that it induces apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism by which Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate exerts its effects is often related to its ability to interact with biological macromolecules. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The sulfanyl and ester groups may also play a role in enhancing the compound’s binding affinity and specificity. Molecular targets and pathways involved include inhibition of specific enzymes or disruption of cellular processes critical for microbial or cancer cell survival.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Thieno[2,3-d]Pyrimidinone Derivatives
Substituent Effects on Bioactivity
- Ester vs.
- Aromatic vs. Aliphatic Substituents : The furan-containing compound (C₂₃H₂₃N₃O₃S₂, ) introduces π-π stacking interactions, which may improve binding to aromatic enzyme pockets, a feature absent in the aliphatic 3-ethyl-5,6-dimethyl derivative .
Physicochemical and Pharmacokinetic Properties
Table 2: Computed ADMET Properties of Selected Analogues
- Lipophilicity : The target compound (XLogP3 = 3.2) and its methyl ester analogue (XLogP3 = 3.0) exhibit moderate lipophilicity, favoring membrane permeability. The acetamide derivative (XLogP3 = 2.1) shows improved hydrophilicity, which may enhance aqueous solubility .
Biological Activity
Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: . Its structure features a thieno[2,3-d]pyrimidine core, which is known for various pharmacological activities.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step organic reactions. For this specific compound, the process includes the formation of the thieno[2,3-d]pyrimidine ring followed by the introduction of the ethyl sulfanylacetate moiety. Research indicates that modifications to the thienopyrimidine structure can significantly alter biological activity and selectivity toward specific targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. For instance, a study on related compounds demonstrated significant antifungal activity against various Candida species. The mechanism of action is believed to involve interference with fungal cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
Thienopyrimidines have also been investigated for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with tyrosine kinase pathways .
Case Studies and Research Findings
- Antifungal Activity : A study evaluating various thienopyrimidine derivatives found that those with a sulfanylacetate group exhibited enhanced antifungal activity against Candida albicans and other species. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents .
- Anticancer Studies : In vitro assays demonstrated that compounds similar to this compound inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 values indicated potent activity at micromolar concentrations .
Comparative Analysis of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate?
Answer:
The compound is typically synthesized via convergent approaches involving the Gewald reaction for thienopyrimidine scaffold formation. For example, a three-step process includes:
Gewald reaction : Reacting N-acetyl-4-piperidone, ethyl 2-cyanoacetate, and elemental sulfur in the presence of triethylamine to form intermediate aminothienopyridine carboxylates .
Isothiocyanate coupling : Introducing the sulfanylacetate moiety via reaction with ethyl chloroacetate under reflux in ethanol with sodium acetate trihydrate (e.g., 85% yield achieved after 30 minutes) .
Final condensation : Linking modified pyridine or aryl groups using chloroacetyl chloride derivatives .
Advanced: How can reaction conditions be optimized to improve yield and purity during sulfanylacetate functionalization?
Answer:
Key parameters include:
- Molar ratios : A 1:1 molar ratio of thienopyrimidine precursor to ethyl chloroacetate minimizes side reactions .
- Base selection : Sodium acetate trihydrate (22 mmol) enhances nucleophilic substitution efficiency compared to weaker bases .
- Solvent and temperature : Ethanol under reflux (70°C) ensures solubility and kinetic control, reducing byproduct formation .
- Workup : Dilution with water followed by methanol crystallization improves purity (mp 70–71°C confirmed via DSC) .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at 3,5,6-positions) and acetate integration .
- Mass spectrometry : High-resolution MS (Exact Mass: 428.110727) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereoelectronic effects in derivatives (e.g., trifluoromethyl-substituted analogs) .
- HPLC : Method development using C18 columns with acetonitrile/water gradients ensures >95% purity .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Answer:
- Assay standardization : Compare IC50 values across studies using consistent cell lines (e.g., leukemia models in vs. solid tumors).
- Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to clarify pharmacokinetic variability .
- Statistical analysis : Apply ANOVA to reconcile discrepancies in dose-response curves (e.g., anti-leukemic modulation in ).
Basic: What solubility and stability profiles are critical for in vitro experiments?
Answer:
- Solubility : Soluble in ethanol, DMSO (>10 mM), and methanol, but limited in aqueous buffers (use sonication or co-solvents like PEG-400) .
- Stability :
Advanced: What strategies enhance the pharmacokinetic properties of thienopyrimidine derivatives?
Answer:
- Structural modifications : Introduce cyclopenta or pyrano rings (e.g., 754193-38-9 in ) to improve membrane permeability.
- Prodrug design : Ethyl ester hydrolysis to carboxylic acid derivatives enhances bioavailability .
- SAR studies : Replace methyl groups with halogens (e.g., 3,5-bis(trifluoromethyl) analogs in ) to modulate LogP and plasma protein binding.
Basic: How to mitigate synthetic challenges in isolating thienopyrimidine intermediates?
Answer:
- Chromatography : Use silica gel columns with ethyl acetate/hexane (1:10) eluents for polar intermediates .
- Crystallization : Methanol/water recrystallization removes unreacted starting materials (yield: 70–85%) .
- TLC monitoring : Track reaction progress with Rf = 0.3–0.5 in ethyl acetate/hexane (1:1) .
Advanced: What computational methods support the design of derivatives with improved target binding?
Answer:
- Molecular docking : Use AutoDock Vina to predict interactions with BET bromodomains (e.g., CRCM5484 in ).
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects of substituents .
- QSAR models : Correlate Hammett σ values with anti-cancer activity for substituent prioritization .
Basic: What safety precautions are necessary during handling?
Answer:
- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation .
- Waste disposal : Neutralize acidic byproducts with NaHCO3 before incineration .
- Emergency protocols : Contact poison control (e.g., +44 1865 407333) for accidental exposure .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
